molecular formula C8H6BrNOS B8501271 3-Bromo-5-methoxythieno[2,3-c]pyridine

3-Bromo-5-methoxythieno[2,3-c]pyridine

Cat. No.: B8501271
M. Wt: 244.11 g/mol
InChI Key: WXRWXSOIKDLPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxythieno[2,3-c]pyridine is a fused heterocyclic compound comprising a thiophene ring fused to a pyridine ring at the [2,3-c] positions. The bromine atom at position 3 and methoxy group at position 5 enhance its reactivity and utility in pharmaceutical and agrochemical synthesis. Thienopyridines are notable for their aromaticity, planar structure, and ability to participate in cross-coupling reactions, making them valuable intermediates . However, synthetic routes for thieno[2,3-c]pyridines remain underdeveloped compared to other isomers like thieno[2,3-b]pyridine, highlighting the need for further research into their preparation and applications .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

3-bromo-5-methoxythieno[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNOS/c1-11-8-2-5-6(9)4-12-7(5)3-10-8/h2-4H,1H3

InChI Key

WXRWXSOIKDLPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-Bromo-5-methoxythieno[2,3-c]pyridine with key analogs:

Compound Name CAS RN Molecular Formula Key Features Reactivity Notes
This compound N/A* C8H6BrNOS Thieno[2,3-c] fusion; Br at position 3, OMe at position 5 Bromine enables Suzuki couplings; methoxy directs electrophilic substitution
5-Bromothieno[3,2-b]pyridine 1246555-44-1 C7H4BrNS Thieno[3,2-b] fusion; Br at position 5 Bromine at edge position enhances reactivity in cross-coupling
3-Bromo-5-Methoxypyridine 50720-12-2 C6H6BrNO Non-fused pyridine; Br at position 3, OMe at position 5 Less planar; reduced conjugation limits stability vs. fused systems
5-Bromo-2-methoxypyridine 13472-85-0 C6H6BrNO Non-fused pyridine; Br at position 5, OMe at position 2 Ortho-substitution creates steric hindrance, slowing reactions
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine 1299607-36-5 C10H10BrNO3 Furo[2,3-b] fusion (oxygen instead of sulfur); dimethoxymethyl group Oxygen reduces electron density; bulky substituent limits accessibility

Key Research Findings

Synthetic Accessibility: Thieno[2,3-c]pyridines are less explored than [2,3-b] or [3,2-c] isomers. Engstrom’s method for 4-aminothieno[3,2-c]pyridines (from 4-bromothiophene-3-carboxylic acid) suggests bromine’s role in directing cyclization, which could apply to the target compound .

Reactivity: Bromine in fused systems (e.g., 5-Bromothieno[3,2-b]pyridine) facilitates cross-coupling reactions, a trait likely shared by this compound . Methoxy groups in pyridines (e.g., 3-Bromo-5-Methoxypyridine) act as electron-donating directors, favoring electrophilic substitution at specific positions .

Biological Relevance: Thienopyridines are prominent in drug discovery.

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
5-Bromothieno[3,2-b]pyridine 214.08 Not reported Not reported Organic solvents
3-Bromo-5-Methoxypyridine 188.02 Not reported 195 (est.) DCM, THF
5-Bromo-2-methoxypyridine 188.02 Not reported 195 Ethanol, DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.